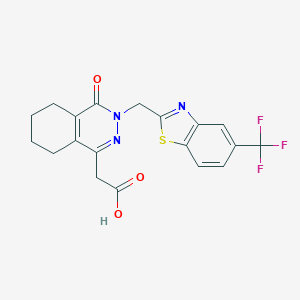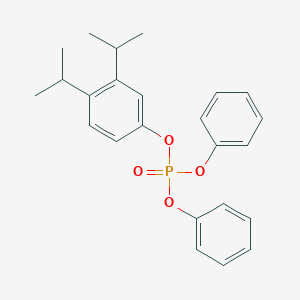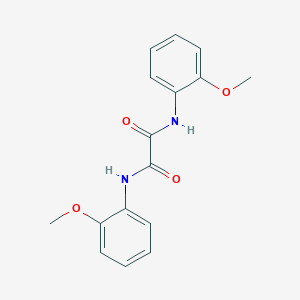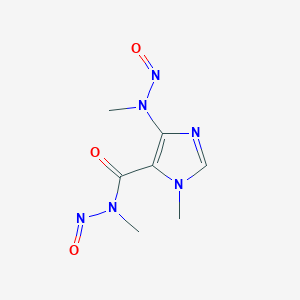
Dinitrosocaffeidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dinitrosocaffeidine (DNC) is a synthetic compound that is used in scientific research to study the biochemical and physiological effects of caffeine. DNC is a potent inhibitor of cyclic nucleotide phosphodiesterases (PDEs), which are enzymes that degrade cyclic nucleotides such as cAMP and cGMP. By inhibiting PDEs, DNC increases the levels of cyclic nucleotides in cells and tissues, leading to a range of effects on cellular signaling pathways, gene expression, and metabolism.
Mécanisme D'action
Dinitrosocaffeidine exerts its effects on cells and tissues by inhibiting PDEs, which are enzymes that degrade cyclic nucleotides such as cAMP and cGMP. By inhibiting PDEs, Dinitrosocaffeidine increases the levels of cyclic nucleotides in cells and tissues, leading to a range of effects on cellular signaling pathways, gene expression, and metabolism. Dinitrosocaffeidine has been shown to modulate the activity of several key enzymes and transcription factors, including protein kinase A, CREB, and NF-κB. Dinitrosocaffeidine also affects calcium signaling and mitochondrial function, which are important regulators of cellular metabolism and energy homeostasis.
Effets Biochimiques Et Physiologiques
Dinitrosocaffeidine has been shown to have a range of biochemical and physiological effects on cells and tissues. Dinitrosocaffeidine increases the levels of cyclic nucleotides in cells and tissues, leading to a range of effects on cellular signaling pathways, gene expression, and metabolism. Dinitrosocaffeidine has been shown to modulate the activity of several key enzymes and transcription factors, including protein kinase A, CREB, and NF-κB. Dinitrosocaffeidine also affects calcium signaling and mitochondrial function, which are important regulators of cellular metabolism and energy homeostasis. Dinitrosocaffeidine has been shown to have anti-inflammatory and antioxidant effects, and may have potential therapeutic applications in diseases such as cancer, diabetes, and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Dinitrosocaffeidine has several advantages and limitations for use in lab experiments. Dinitrosocaffeidine is a potent and selective inhibitor of PDEs, which makes it a useful tool for studying cyclic nucleotide signaling pathways and related biological processes. Dinitrosocaffeidine is also relatively easy to synthesize and purify, and is stable under a wide range of conditions. However, Dinitrosocaffeidine has some limitations, including its potential toxicity and the need for careful handling and disposal. Dinitrosocaffeidine may also have off-target effects on other enzymes and signaling pathways, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on Dinitrosocaffeidine and related compounds. One area of interest is the development of more potent and selective inhibitors of PDEs, which could have therapeutic applications in a range of diseases. Another area of interest is the investigation of the effects of Dinitrosocaffeidine and related compounds on cellular metabolism and energy homeostasis, which could lead to the development of novel therapies for metabolic disorders such as obesity and diabetes. Additionally, the potential anti-inflammatory and antioxidant effects of Dinitrosocaffeidine could be further explored in the context of diseases such as cancer and neurodegenerative disorders.
Méthodes De Synthèse
Dinitrosocaffeidine can be synthesized from caffeine using a variety of methods, including nitrosation with nitrous acid, nitrosyl chloride, or other nitrosating agents. The reaction typically involves the formation of a nitrosocaffeine intermediate, which is then oxidized to Dinitrosocaffeidine using a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The purity and yield of Dinitrosocaffeidine can be improved by using column chromatography or other purification techniques.
Applications De Recherche Scientifique
Dinitrosocaffeidine has been used in a variety of scientific research applications, including studies of cyclic nucleotide signaling pathways, gene expression, metabolism, and cell proliferation. Dinitrosocaffeidine has been shown to modulate the activity of several key enzymes and transcription factors, including protein kinase A, cAMP response element-binding protein (CREB), and nuclear factor-kappa B (NF-κB). Dinitrosocaffeidine has also been used to investigate the effects of caffeine on cellular metabolism and energy homeostasis, as well as the potential therapeutic applications of caffeine and related compounds in diseases such as cancer, diabetes, and neurodegenerative disorders.
Propriétés
Numéro CAS |
145438-97-7 |
|---|---|
Nom du produit |
Dinitrosocaffeidine |
Formule moléculaire |
C7H10N6O3 |
Poids moléculaire |
226.19 g/mol |
Nom IUPAC |
N,3-dimethyl-5-[methyl(nitroso)amino]-N-nitrosoimidazole-4-carboxamide |
InChI |
InChI=1S/C7H10N6O3/c1-11-4-8-6(12(2)9-15)5(11)7(14)13(3)10-16/h4H,1-3H3 |
Clé InChI |
GMZOUDFUPHOZBW-UHFFFAOYSA-N |
SMILES |
CN1C=NC(=C1C(=O)N(C)N=O)N(C)N=O |
SMILES canonique |
CN1C=NC(=C1C(=O)N(C)N=O)N(C)N=O |
Autres numéros CAS |
145438-97-7 |
Synonymes |
dinitrosocaffeidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




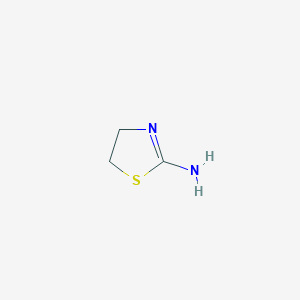
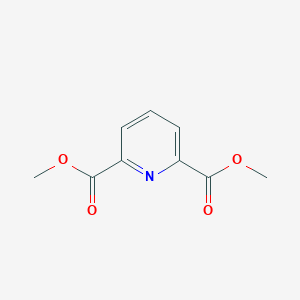
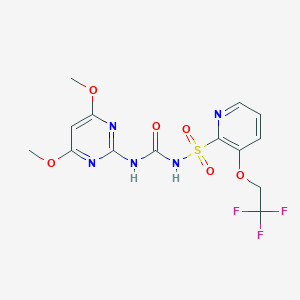
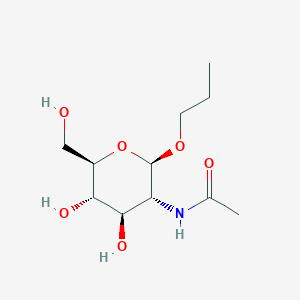
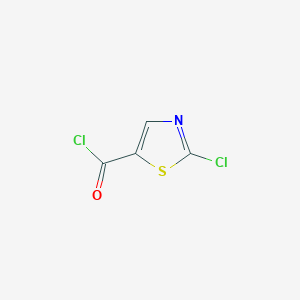
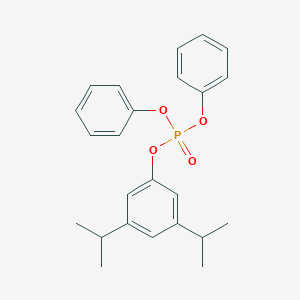
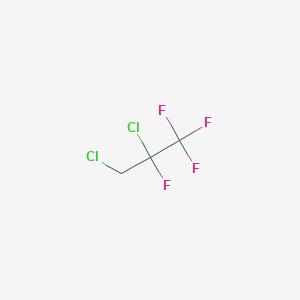
![Pyrido[2,3-b]pyrazine-2,3,6-triol](/img/structure/B132747.png)
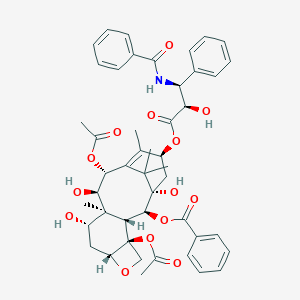
![5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2-imino-4-thiazolidinone](/img/structure/B132754.png)
